molecular formula C14H11NS B034830 5-Methyl-2-phenyl-1,3-benzothiazole CAS No. 107611-15-4

5-Methyl-2-phenyl-1,3-benzothiazole

Cat. No. B034830
CAS RN: 107611-15-4
M. Wt: 225.31 g/mol
InChI Key: CIRWUZNDHHSHSU-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1,3-benzothiazole is an organic compound . It’s a derivative of benzothiazole, a type of heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. Some of these include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of 2-arylbenzothiazoles can be achieved from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-phenyl-1,3-benzothiazole can be analyzed using density functional theory calculations . The optimized geometry, geometrical parameters, and vibrational spectra can be analyzed . The charge distribution diagrams, such as FMO (HOMO-LUMO), energies of HOMO-LUMO, polarizability, hyperpolarizability, MESP, and density of states, can be calculated .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes can be performed, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen, and superoxide anion, for the dehydrogenation step .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-2-phenyl-1,3-benzothiazole can be analyzed using various methods. The properties such as the energies of HOMO and LUMO, reactivity descriptors, electron affinity (A), ionization potential (I), chemical softness (σ), chemical hardness (ƞ), electronic chemical potential (μ), electrophilicity index (ω), can be calculated .

Safety And Hazards

5-Methyl-2-phenyl-1,3-benzothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Benzothiazole derivatives have shown potential in various fields, particularly in medicinal chemistry due to their wide range of biological activities . They have been used in the development of novel antibacterial molecules and potential anticancer and anti-inflammatory agents . Future research could focus on further exploring the biological activities of these compounds and developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

5-methyl-2-phenyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-10-7-8-13-12(9-10)15-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRWUZNDHHSHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenyl-1,3-benzothiazole

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